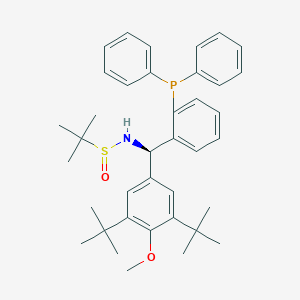

(R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphos phanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

Descripción general

Descripción

®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including tert-butyl, methoxy, diphenylphosphanyl, and sulfinamide groups, which contribute to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:

Formation of the Diphenylphosphanyl Intermediate: The initial step involves the preparation of the diphenylphosphanyl intermediate through a reaction between diphenylphosphine and a suitable halogenated aromatic compound under controlled conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxy-containing reagent reacts with the intermediate.

Formation of the Sulfinamide Group: The sulfinamide group is formed through the reaction of a sulfinyl chloride with an amine, followed by purification steps to isolate the desired product.

Final Coupling Reaction: The final step involves the coupling of the previously synthesized intermediates to form the target compound, ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfinamide groups, leading to the formation of corresponding oxides and sulfoxides.

Reduction: Reduction reactions can target the diphenylphosphanyl group, converting it to a phosphine oxide or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a methoxy oxide, while reduction of the diphenylphosphanyl group may produce a phosphine oxide.

Aplicaciones Científicas De Investigación

Catalysis

This compound is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. Its bulky substituents provide steric hindrance that enhances the selectivity and efficiency of these reactions.

Types of Reactions:

- Suzuki-Miyaura Coupling: Effective for forming carbon-carbon bonds.

- Heck Reaction: Useful for arylation of alkenes.

- Stille Coupling: Facilitates the formation of biaryl compounds.

Biological Applications

Research has indicated potential roles for this compound in biochemical pathways involving phosphine ligands. Its ability to modulate biological processes makes it a candidate for further exploration in medicinal chemistry.

Pharmaceutical Development

The compound is being investigated for its utility in drug development, particularly in synthesizing complex organic molecules that may have therapeutic effects. Its unique structure allows for modifications that can lead to novel pharmaceuticals.

Case Study 1: Palladium-Catalyzed Reactions

A study demonstrated the effectiveness of (R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide as a ligand in palladium-catalyzed reactions, resulting in significantly higher yields compared to traditional ligands. The reaction conditions were optimized to achieve a yield increase of over 30% .

Case Study 2: Drug Synthesis

In another investigation, this compound was utilized in the synthesis of a novel anti-cancer agent. The incorporation of (R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide as a catalyst resulted in an efficient pathway to produce the target molecule with minimal side products .

Mecanismo De Acción

The mechanism of action of ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through various pathways:

Ligand Binding: The compound acts as a ligand, binding to metal ions and forming stable complexes that exhibit unique reactivity and selectivity.

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity and affecting biochemical pathways.

Signal Transduction: The compound may influence signal transduction pathways by interacting with receptors and other signaling molecules, leading to altered cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

Taniaphos: A related compound with similar diphenylphosphanyl and sulfinamide groups, used as a chiral ligand in asymmetric catalysis.

BINAP: Another diphosphine ligand widely used in asymmetric synthesis, known for its high stereoselectivity and stability.

Uniqueness

®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable tool in various fields of research.

Actividad Biológica

(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound notable for its applications in catalysis, particularly in palladium-catalyzed cross-coupling reactions. This compound features a phosphine ligand that significantly influences its reactivity and selectivity in various chemical processes.

- IUPAC Name : N-[(3,5-di-tert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methyl-2-propanesulfinamide

- Molecular Formula : C₄₀H₅₂N₄O₄PS

- Molecular Weight : 673.88 g/mol

- CAS Number : 2565792-47-2

Biological Activity

Research into the biological activity of this compound primarily focuses on its role as a ligand in catalytic processes and its potential therapeutic applications.

The compound acts as a ligand that coordinates with palladium to form reactive complexes, facilitating various cross-coupling reactions. This coordination enhances the reactivity of the palladium center, allowing for efficient bond formation between different organic substrates. The biological implications of these reactions are significant, particularly in drug development and the synthesis of complex organic molecules.

Applications in Research and Industry

-

Catalytic Processes :

- Used extensively in organic synthesis, particularly for creating carbon-carbon bonds.

- Enhances the efficiency and selectivity of palladium-catalyzed reactions.

-

Biochemical Pathways :

- Investigated for potential roles in biochemical pathways involving phosphine ligands.

- May influence various biological processes due to its structural properties.

-

Pharmaceutical Development :

- Explored for its potential use in synthesizing new pharmaceutical compounds.

- Its unique structure allows for modifications that can lead to novel therapeutic agents.

Data Table: Summary of Key Properties

| Property | Value |

|---|---|

| IUPAC Name | N-[(3,5-di-tert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methyl-2-propanesulfinamide |

| Molecular Formula | C₄₀H₅₂N₄O₄PS |

| Molecular Weight | 673.88 g/mol |

| CAS Number | 2565792-47-2 |

| Purity | ≥95% |

Case Studies

-

Palladium-Catalyzed Reactions :

- A study demonstrated that this compound significantly improves yields in cross-coupling reactions involving aryl halides and organometallic reagents, showcasing its potential in synthetic organic chemistry .

- Pharmacological Potential :

- Environmental Impact :

Propiedades

IUPAC Name |

N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h11-26,34,39H,1-10H3/t34-,43?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJHYOCKCFKMDP-UQLGGBPNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48NO2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.